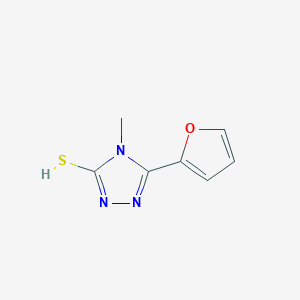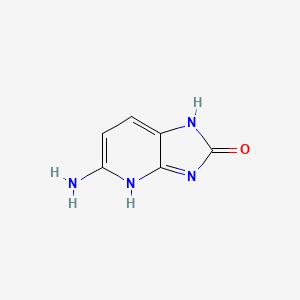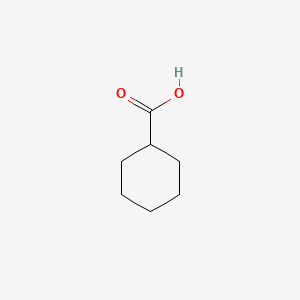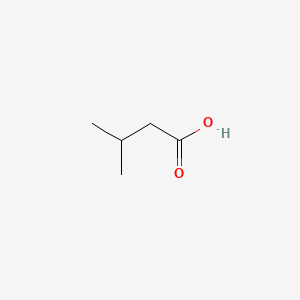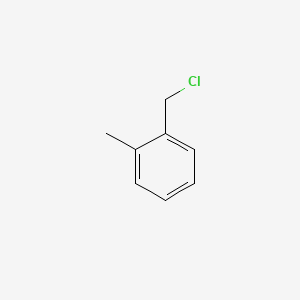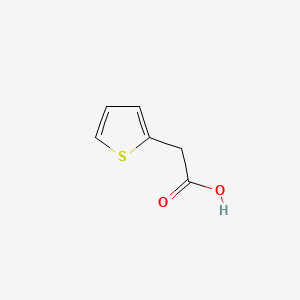
2-噻吩乙酸
描述
2-Thiopheneacetic acid, also known as 2-Thienylacetic acid, is an organosulfur compound with the formula HO2CCH2C4H3S . It is a member of thiophenes and a monocarboxylic acid . It is functionally related to acetic acid and is a conjugate acid of a thien-2-ylacetate .
Synthesis Analysis
There are several methods for synthesizing 2-Thiopheneacetic acid. One method involves enabling thiophene as a raw material and formaldehyde to react with hydrochloric acid gas to produce 2-chloromethyl thiophene in the presence of an organic solvent . Another method involves adding thiophene, methylbenzene, and anhydrous aluminium chloride to a reaction container, adding methyl chloroacetate dropwise while heating to 50-60°C .Molecular Structure Analysis
The empirical formula of 2-Thiopheneacetic acid is C6H6O2S . The molecular weight is 142.18 . The structure can be represented by the SMILES stringOC(=O)Cc1cccs1 . Chemical Reactions Analysis
The chemical reactions involving 2-Thiopheneacetic acid are complex and can involve various catalysts and conditions . For example, one synthesis process involves the reaction of 2-chloromethyl thiophene with trimethylsilyl cyanide to generate 2-thiophene acetonitrile .Physical And Chemical Properties Analysis
2-Thiopheneacetic acid appears as a light brown crystalline substance . It has a melting point of 63-64 °C and a boiling point of 160 °C at 29 hPa .科学研究应用
热化学研究:
- Roux 等人(2007 年)对 2- 和 3-噻吩乙酸甲酯的相对稳定性进行了实验和计算热化学研究,重点介绍了它们在现代药物设计、生物诊断、电子和光电器件以及导电聚合物中的重要性 (Roux 等人,2007 年)。
- Temprado 等人(2008 年)的另一项研究得出了 2- 和 3-噻吩乙酸在凝聚态和气态中的形成焓,有助于我们了解它们的热化学性质 (Temprado 等人,2008 年)。
合成和结构研究:
- 崔庆荣(2008 年)报道了 2-噻吩乙酸的合成,为在各个领域的进一步应用奠定了基础 (崔庆荣,2008 年)。
- Flakus 等人(2012 年)研究了 2-噻吩乙酸的极化红外光谱,揭示了其分子和电子结构的见解 (Flakus 等人,2012 年)。
生物和医学应用:
- Abbas 等人(2013 年)合成了 2-噻吩乙酸的有机锡(IV)配合物,并评估了它们的抗菌、DNA 保护和酶抑制活性 (Abbas 等人,2013 年)。
- Klein 等人(2008 年)评估了新型选择性噻吩乙酸对环氧合酶异酶的影响,证明了它们在抗炎治疗中的潜力 (Klein 等人,2008 年)。
材料科学和纳米技术:
- Hara 等人(2000 年)探索了聚(3-噻吩乙酸)的 n 型半导体特性,这对于电子应用非常重要 (Hara 等人,2000 年)。
- Ryu 等人(2014 年)通过氧化聚合开发了水分散聚(噻吩-共-3-噻吩乙酸)纳米颗粒,表明在光电器件中具有潜力 (Ryu 等人,2014 年)。
作用机制
Target of Action
2-Thiopheneacetic acid, also known as T2AA, is an organosulfur compound . It has been suggested to interact with several targets, including the Hydroxycarboxylic Acid Receptor (HCAR), Amino Acid Derivatives, Free Fatty Acid Receptor, Fatty Acid Synthase (FASN), Apical Sodium-Dependent Bile Acid Transporter, and G protein-coupled Bile Acid Receptor 1 . These targets play crucial roles in various biological processes, including fatty acid metabolism and bile acid transport.
Mode of Action
For instance, it may inhibit or activate enzymes such as FASN, influencing the synthesis of fatty acids. It may also bind to receptors like HCAR, modulating their signaling pathways .
Biochemical Pathways
2-Thiopheneacetic acid can affect various biochemical pathways due to its interaction with multiple targets . For example, by interacting with FASN, it could influence the fatty acid synthesis pathway. Similarly, its interaction with bile acid transporters and receptors could impact bile acid metabolism .
Result of Action
The molecular and cellular effects of 2-Thiopheneacetic acid’s action depend on its interaction with its targets and the subsequent changes in their activity and the affected pathways . For instance, modulation of fatty acid synthesis could impact cellular energy metabolism, while changes in bile acid transport could influence digestion and absorption of dietary fats .
安全和危害
2-Thiopheneacetic acid is considered hazardous. It causes severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
生化分析
Biochemical Properties
It is known that it is a precursor to the antibiotics cephaloridine and cephalothin . This suggests that it may interact with various enzymes, proteins, and other biomolecules involved in the synthesis of these antibiotics.
Metabolic Pathways
It is known to be a precursor to certain antibiotics, suggesting that it may interact with enzymes or cofactors involved in the synthesis of these compounds .
属性
IUPAC Name |
2-thiophen-2-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2S/c7-6(8)4-5-2-1-3-9-5/h1-3H,4H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJRBWINMFUUDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062059 | |
| Record name | 2-Thiopheneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1918-77-0, 69492-74-6 | |
| Record name | 2-Thiopheneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1918-77-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Thienylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001918770 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiopheneacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069492746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Thiopheneacetic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Thiopheneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-thienylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.037 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-THIOPHENEACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8S4F49X7A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2-Thiopheneacetic acid?
A1: 2-Thiopheneacetic acid has the molecular formula C6H6O2S and a molecular weight of 142.18 g/mol.
Q2: What spectroscopic data is available for characterizing 2-Thiopheneacetic acid?
A2: TAA has been characterized using various spectroscopic techniques, including:
- Infrared (IR) Spectroscopy: IR spectra provide information about the functional groups present in the molecule, particularly the carboxylic acid group and the thiophene ring. [, , , , , , , ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H NMR and 13C NMR spectra help determine the structure and purity of TAA. [, , , , , ]
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to analyze the composition of essential oils containing TAA. [, ]
Q3: How is the adsorption of 2-Thiopheneacetic acid on various resins characterized?
A3: Studies have investigated the adsorption thermodynamics and kinetics of TAA on XAD-4, NDA-100, and ND-90 resins. The adsorption on XAD-4 follows the Langmuir monolayer model, while on NDA-100 and ND-90, it involves capillary condensation and micropore volume filling in addition to monolayer adsorption. [, ]
Q4: Can 2-Thiopheneacetic acid be used to synthesize nanomaterials?
A4: Yes, TAA can act as a reducing and capping agent in the synthesis of gold nanostructures. The morphology of the resulting nanostructures is dependent on the molar ratio of TAA to the gold precursor. []
Q5: How does temperature affect the hydrogen bond interactions in 2-Thiopheneacetic acid crystals?
A5: Polarized IR spectroscopy studies at varying temperatures revealed that the hydrogen bond interactions in TAA crystals are influenced by temperature and the electronic structure of the molecule. []
Q6: Are there any catalytic applications of 2-Thiopheneacetic acid?
A6: While TAA itself might not be a catalyst, it serves as a building block for synthesizing compounds with potential catalytic applications. For example, it is a precursor for preparing organotin(IV) complexes, which have shown enzyme inhibition activity. []
Q7: Have computational methods been used to study 2-Thiopheneacetic acid?
A7: Yes, theoretical models have been developed to understand the hydrogen bond interactions and vibrational spectra of TAA in its crystalline form. These models incorporate factors like Fermi resonance and Davydov coupling effects. [, ]
Q8: How does the structure of 2-Thiopheneacetic acid relate to its activity?
A8: Research indicates that modifications to the TAA structure can significantly impact its properties. For instance, introducing a methyl group at the alpha position is crucial for the pharmaceutical activity of tiaprofenic acid, a derivative of TAA. [] Additionally, the presence of a -CH2- group in TAA enhances TiO2 surface wettability compared to other carboxylated thiophene molecules. []
Q9: Is there research on formulating 2-Thiopheneacetic acid for specific applications?
A9: The provided research papers primarily focus on the chemical and physical properties of TAA and its derivatives. Information on SHE regulations, toxicology, drug delivery, biomarkers, environmental impact, and degradation is not extensively covered in these studies.
Q10: What analytical techniques are used to quantify 2-Thiopheneacetic acid?
A10: Gas chromatography, often coupled with mass spectrometry (GC-MS), is a commonly employed technique for quantifying TAA, especially in complex mixtures like essential oils. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




